

(Diphenylphosphoryl)methanol: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *(Diphenylphosphoryl)methanol*

Cat. No.: *B188468*

[Get Quote](#)

CAS Number: 884-74-2

This technical guide provides an in-depth overview of **(Diphenylphosphoryl)methanol**, an organophosphorus compound with significant potential in chemical synthesis and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource on its properties, synthesis, and applications.

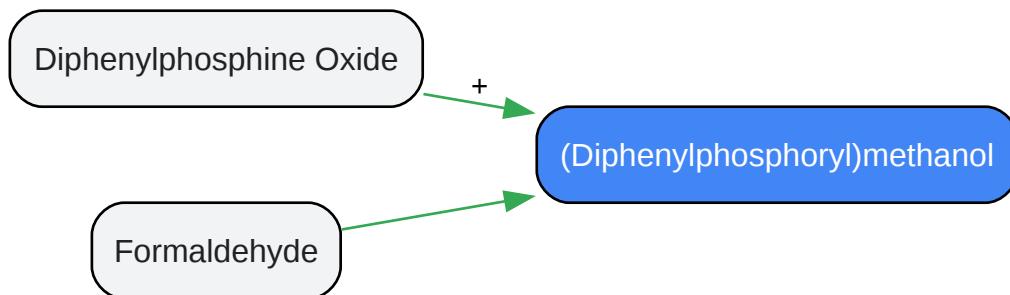
Chemical and Physical Properties

(Diphenylphosphoryl)methanol, also known as diphenyl(hydroxymethyl)phosphine oxide, is a white solid organophosphorus compound.^{[1][2]} Its structure features a tetrahedral phosphorus atom bonded to two phenyl groups, an oxygen atom, and a hydroxymethyl group. This combination of a polar phosphine oxide group and a reactive hydroxyl group makes it a versatile molecule in organic chemistry.

The key physicochemical properties of **(Diphenylphosphoryl)methanol** are summarized in the tables below.

Table 1: General and Physical Properties

Property	Value	Source(s)
Molecular Formula	C ₁₃ H ₁₃ O ₂ P	[1][2]
Molecular Weight	232.21 g/mol	[1][2]
Appearance	White solid	[1]
Melting Point	136-137 °C	[2]
Boiling Point (Predicted)	354.7 ± 25.0 °C	[2]
Density (Predicted)	1.21 ± 0.1 g/cm ³	[2]
pKa (Predicted)	13.41 ± 0.10	[2]


Table 2: Computed and Spectroscopic Properties

Property	Value	Source(s)
Exact Mass	232.06531665 g/mol	[1][2]
Monoisotopic Mass	232.06531665 Da	[1]
XLogP3	1.9	[1]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	2	[1]
Rotatable Bond Count	3	[1]
Topological Polar Surface Area	37.3 Å ²	[1][2]
Complexity	231	[1]

Synthesis of (Diphenylphosphoryl)methanol

The most common and straightforward method for the synthesis of

(Diphenylphosphoryl)methanol is the reaction of diphenylphosphine oxide with formaldehyde. This reaction is a classic example of a Pudovik reaction, involving the addition of a P-H bond across a carbonyl double bond.

[Click to download full resolution via product page](#)

Caption: Synthesis of **(Diphenylphosphoryl)methanol**.

Detailed Experimental Protocol

The following protocol is adapted from the synthesis of analogous α -hydroxyphosphine oxides.

Objective: To synthesize **(Diphenylphosphoryl)methanol** from diphenylphosphine oxide and formaldehyde.

Materials:

- Diphenylphosphine oxide
- Formaldehyde (37% solution in water)
- Triethylamine
- Tetrahydrofuran (THF), anhydrous
- Petroleum ether
- Ethyl acetate
- Magnesium sulfate (anhydrous)
- Round-bottom flask
- Magnetic stirrer

- Reflux condenser
- Separatory funnel
- Rotary evaporator
- Silica gel for column chromatography

Procedure:

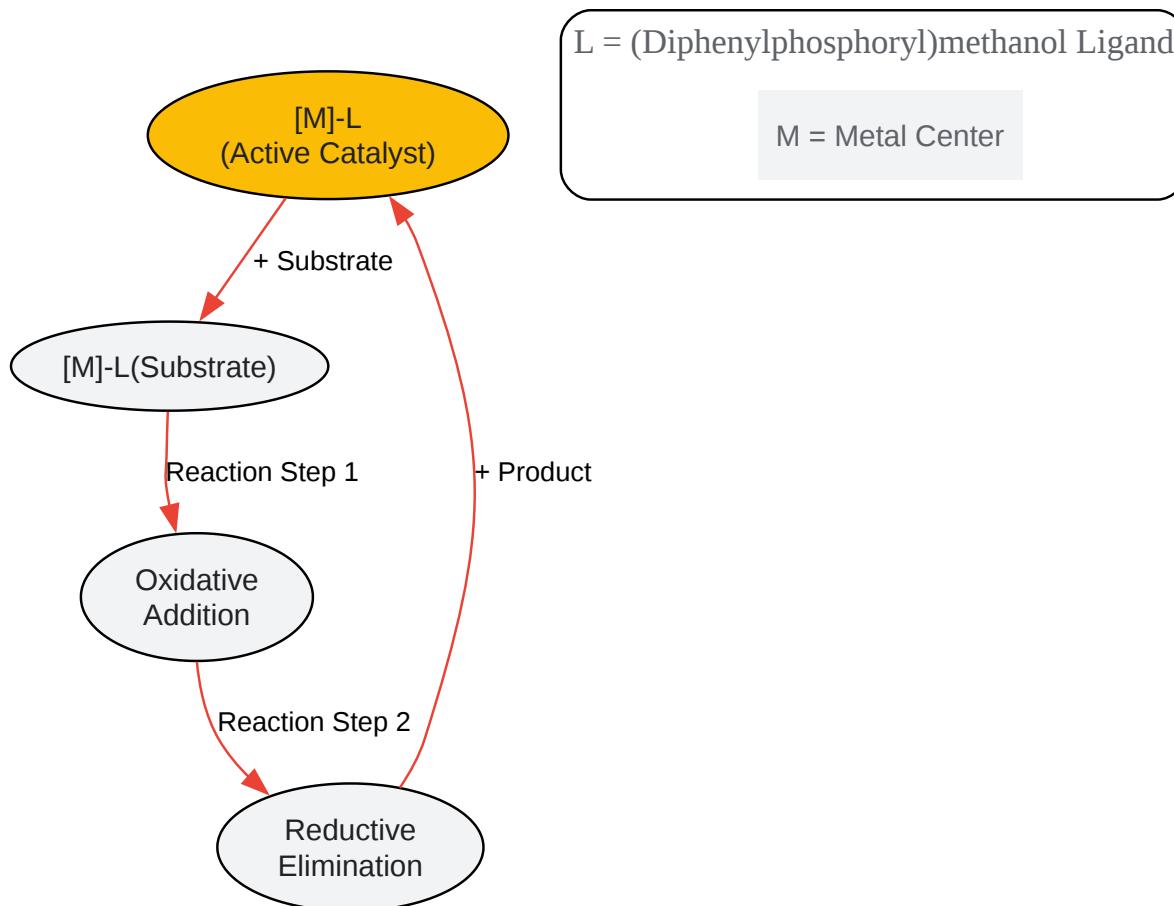
- Reaction Setup: To a solution of diphenylphosphine oxide (1 equivalent) in anhydrous tetrahydrofuran (THF) in a round-bottom flask, add formaldehyde solution (1.1 equivalents).
- Base Addition: Cool the mixture to 0 °C in an ice bath. Slowly add triethylamine (1.1 equivalents) dropwise to the stirred solution.
- Reaction: After the addition of triethylamine, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Work-up: Upon completion, quench the reaction by adding distilled water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
- Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
- Isolation: The crude product can be purified by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to yield pure **(Diphenylphosphoryl)methanol** as a white solid.

Applications in Research and Drug Development

While specific biological activity for **(Diphenylphosphoryl)methanol** has not been extensively reported, its structural motifs, particularly the phosphine oxide group, are of significant interest in medicinal chemistry and drug development.

Role of the Phosphine Oxide Moiety in Drug Design

The phosphine oxide group is recognized as a valuable functional group in modern drug discovery.^{[3][4]} It acts as a strong hydrogen bond acceptor and can significantly influence the physicochemical properties of a molecule.^[5] Key advantages of incorporating a phosphine oxide moiety include:


- **Increased Polarity and Solubility:** The P=O bond is highly polar, which can lead to a substantial increase in the aqueous solubility of a drug candidate, a critical factor for bioavailability.^{[5][6]}
- **Improved Metabolic Stability:** The phosphorus-carbon bond is generally resistant to metabolic cleavage, which can enhance the metabolic stability and half-life of a drug.^{[3][4]}
- **Modulation of Lipophilicity:** The introduction of a phosphine oxide group can decrease the lipophilicity of a molecule, which can be beneficial for optimizing its ADME (absorption, distribution, metabolism, and excretion) properties.^[5]

A notable example of a successful drug containing a phosphine oxide is Brigatinib, an anaplastic lymphoma kinase (ALK) inhibitor approved for the treatment of non-small cell lung cancer.^[5] The dimethylphosphine oxide group in Brigatinib plays a crucial role in its high potency and favorable pharmacokinetic profile.^[5]

Given these properties, **(Diphenylphosphoryl)methanol** can be considered a valuable building block or fragment in the synthesis of novel drug candidates. Its reactive hydroxyl group allows for further chemical modifications and incorporation into larger molecular scaffolds.

Ligand in Homogeneous Catalysis

(Diphenylphosphoryl)methanol and similar phosphine oxides can also function as ligands in transition metal-catalyzed reactions. The phosphorus atom can coordinate to a metal center, and the overall electronic and steric properties of the ligand can influence the activity and selectivity of the catalyst. These compounds have been explored as ligands in reactions such as hydroformylation and hydrogenation.

[Click to download full resolution via product page](#)

Caption: General catalytic cycle with **(Diphenylphosphoryl)methanol** as a ligand.

Safety Information

(Diphenylphosphoryl)methanol is classified as harmful if swallowed, in contact with skin, or if inhaled.^[1] It can cause skin and serious eye irritation, and may cause respiratory irritation.^[1] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated fume hood.

Table 3: GHS Hazard Information

Hazard Statement	Code	Description
Acute Toxicity, Oral	H302	Harmful if swallowed
Skin Corrosion/Irritation	H315	Causes skin irritation
Serious Eye Damage/Eye Irritation	H319	Causes serious eye irritation
Specific Target Organ Toxicity, Single Exposure	H335	May cause respiratory irritation

Conclusion

(Diphenylphosphoryl)methanol is a versatile organophosphorus compound with established utility as a synthetic intermediate and potential applications as a ligand in catalysis. For drug development professionals, the phosphine oxide moiety within this molecule presents an attractive feature for the design of new therapeutic agents with improved physicochemical and pharmacokinetic properties. While further research is needed to elucidate any intrinsic biological activity of **(Diphenylphosphoryl)methanol** itself, its value as a chemical tool and building block in medicinal chemistry is evident. This guide provides a foundational understanding of this compound to aid researchers in its effective utilization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (Diphenylphosphoryl)methanol | C13H13O2P | CID 608528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Phosphine Oxides from a Medicinal Chemist's Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Application of Phosphine Oxide in Medicinal Chemistry [bldpharm.com]
- 6. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [(Diphenylphosphoryl)methanol: A Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b188468#diphenylphosphoryl-methanol-cas-number-884-74-2>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com